molecular formula C10H8N6 B2714610 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-20-7

7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B2714610
CAS RN: 338793-20-7
M. Wt: 212.216
InChI Key: RBQNFSAOQQDTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound . It has an empirical formula of C10H8N6 and a molecular weight of 212.21 . This compound is part of a class of non-naturally occurring small molecules known as [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which have been of interest to researchers due to their presence in various important structures in agriculture and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be represented by the SMILES string Nc1nc2nccc(-c3cccnc3)n2n1 . The InChI key for this compound is RBQNFSAOQQDTPU-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

SARS-CoV-2 Main Protease Inhibitors

The compound has been identified as a potential inhibitor of SARS-CoV-2 main protease (Mpro), which is crucial in the life cycle of the SARS-CoV-2 virus . In silico screening and molecular dynamics simulation studies have shown that this compound can effectively interact with the crucial active site amino acid residues His41, Cys145, and Glu166 of SARS-CoV-2 Mpro .

Cancer Treatment

The compound is being researched for its potential use in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Treatment of Dyslipidemia, Coronary Heart Disease, and Diabetes

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Precursors of Tautomeric 2-(diazomethyl)pyridines

The compound is used as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .

Material Sciences

These types of compounds have various applications in the material sciences fields .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines, including 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, continue to be a subject of interest in both agriculture and medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring their synthesis, biological activities, and potential applications.

Mechanism of Action

Target of Action

The primary target of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Similar compounds with a [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have been reported to show remarkable anti-epileptic activities .

Mode of Action

The exact mode of action of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Compounds with similar structures have been reported to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .

Biochemical Pathways

The specific biochemical pathways affected by 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Similar compounds have been reported to inhibit cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) in the cardiovascular system .

Result of Action

The molecular and cellular effects of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Similar compounds have been reported to display moderate antiproliferative activities against three cancer cells .

properties

IUPAC Name

7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c11-9-14-10-13-5-3-8(16(10)15-9)7-2-1-4-12-6-7/h1-6H,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQNFSAOQQDTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.